molecular formula C7H5KO4 B1390184 Potassium 3,4-dihydroxybenzoate CAS No. 91753-30-9

Potassium 3,4-dihydroxybenzoate

Cat. No.: B1390184
CAS No.: 91753-30-9
M. Wt: 192.21 g/mol
InChI Key: YGJCFBMUBQIHJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3,4-dihydroxybenzoate is a potassium salt of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. This compound is part of the hydroxybenzoic acid family, which is characterized by a benzene ring bearing both hydroxyl and carboxyl groups. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

Potassium 3,4-dihydroxybenzoate, also known as protocatechuate, primarily targets enzymes involved in the degradation of aromatic compounds . It is a substrate for 3,4-dihydroxybenzoate decarboxylase, an enzyme that catalyzes the nonoxidative decarboxylation of 3,4-dihydroxybenzoate . This compound also shows inhibitory activity against drug resistance efflux pumps in bacteria, making it a potential agent for combating antibiotic resistance .

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites, where it undergoes chemical reactions. For instance, in the presence of 3,4-dihydroxybenzoate decarboxylase, this compound is converted into catechol . When acting as an efflux pump inhibitor, it likely interferes with the pump’s function, preventing the expulsion of antibiotics from bacterial cells and thereby increasing the antibiotics’ effectiveness .

Biochemical Pathways

This compound is involved in the degradation pathways of various aromatic compounds. It is a key intermediate in the gentisate pathway and the protocatechuate pathway, which are responsible for the breakdown of aromatic compounds . The conversion of 3,4-dihydroxybenzoate into catechol by 3,4-dihydroxybenzoate decarboxylase is a crucial step in these pathways .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, studies on a similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), provide some insights. MDHB exhibits fast absorption, high systemic clearance, and a short half-life. It permeates the blood-brain barrier and is rapidly distributed to all organs . Its oral bioavailability is 23% . The parent drug was assayed in the urine and faeces of mice after intragastric administration

Result of Action

The action of this compound results in the breakdown of aromatic compounds, contributing to the detoxification of these substances in the environment . When used as an efflux pump inhibitor, it can enhance the effectiveness of antibiotics against resistant bacterial strains .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other aromatic compounds can induce the expression of enzymes like 3,4-dihydroxybenzoate decarboxylase . Additionally, the compound’s action as an efflux pump inhibitor can be influenced by the presence of antibiotics and the specific bacterial strains present .

Biochemical Analysis

Biochemical Properties

Potassium 3,4-dihydroxybenzoate plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with several enzymes and proteins, including protocatechuate 3,4-dioxygenase, which catalyzes the ring-cleavage of protocatechuate to form beta-carboxy-cis,cis-muconate . This enzyme is crucial in the microbial degradation of lignin-derived aromatic compounds. Additionally, this compound can act as an inhibitor of procollagen-proline dioxygenase, affecting collagen synthesis .

Cellular Effects

This compound influences various cellular processes. It has been shown to modulate oxidative stress responses by enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . This compound also affects cell signaling pathways, particularly those involving hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in cellular responses to low oxygen levels . Furthermore, this compound can impact gene expression related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as protocatechuate 3,4-dioxygenase, facilitating the cleavage of aromatic rings . Additionally, it can inhibit the activity of procollagen-proline dioxygenase by binding to its active site, thereby affecting collagen synthesis . This compound also influences gene expression by modulating the activity of transcription factors like HIF-1α .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it is rapidly absorbed and distributed within tissues, with a short half-life and high systemic clearance . Its stability and degradation depend on environmental conditions, such as pH and temperature. Long-term exposure to this compound can lead to sustained antioxidant effects and modulation of cellular responses to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antioxidant and anti-inflammatory properties, enhancing cellular defense mechanisms . At high doses, it can cause adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and higher doses do not provide additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It is metabolized by enzymes such as protocatechuate 3,4-dioxygenase, which cleaves the aromatic ring to form beta-carboxy-cis,cis-muconate . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, it can accumulate in different organelles, including the mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in organelles such as the mitochondria and the endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The presence of this compound in these organelles allows it to modulate various metabolic processes and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3,4-dihydroxybenzoate can be synthesized through the carboxylation of catechol using 3,4-dihydroxybenzoate decarboxylase. This enzyme catalyzes the regioselective carboxylation of catechol in the presence of potassium bicarbonate (KHCO₃) under specific conditions. The reaction typically occurs at 30°C with a molar conversion ratio of 28% after 14 hours .

Industrial Production Methods

Industrial production of this compound involves the extraction and refinement of 3,4-dihydroxybenzoic acid from natural sources such as the stems and leaves of camellia or catechu. The extracted acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,4-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form catechol derivatives.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Catechol and its derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Potassium 3,4-dihydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium 3,4-dihydroxybenzoate can be compared with other hydroxybenzoic acids such as:

    4-Hydroxybenzoic acid: Known for its use in the production of parabens.

    3,4,5-Trihydroxybenzoic acid:

    2,6-Dihydroxybenzoic acid: Known for its use in the synthesis of pharmaceuticals.

This compound is unique due to its specific regioselective carboxylation process and its potent antioxidant properties .

Properties

IUPAC Name

potassium;3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJCFBMUBQIHJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668229
Record name Potassium 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91753-30-9
Record name Potassium 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3,4-dihydroxybenzoate
Reactant of Route 2
Potassium 3,4-dihydroxybenzoate
Reactant of Route 3
Potassium 3,4-dihydroxybenzoate
Reactant of Route 4
Potassium 3,4-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Potassium 3,4-dihydroxybenzoate
Reactant of Route 6
Potassium 3,4-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.